4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-propoxyanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-9-18-11-5-3-10(4-6-11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNMGBQTFMSRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies for the Butanoic Acid Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid, the most logical disconnection is at the amide bond (C-N bond), as this is a common and reliable bond-forming reaction. This disconnection yields two primary synthons: a nucleophilic amine and an electrophilic carboxylic acid derivative.
The primary disconnection strategy involves cleaving the amide linkage, which points to two key precursors: 4-propoxyaniline (B1293681) and succinic anhydride (B1165640) (or a related succinic acid derivative). This approach is highly efficient as it directly assembles the core structure of the target molecule.
Disconnection: C(O)-N bond of the amide.
Synthons:
An acyl cation synthon derived from the butanoic acid portion.
An aniline (B41778) anion synthon from the 4-propoxyphenylamino moiety.
Synthetic Equivalents:
Succinic anhydride or succinyl chloride.
4-propoxyaniline.
This strategy is advantageous due to the ready availability of the starting materials and the straightforward nature of amide bond formation.
Classical and Modern Approaches to the Synthesis of this compound
The synthesis of this compound can be achieved through various established and contemporary methods, primarily focusing on the formation of the amide bond and the construction of the butanoic acid chain.
Amination Reactions in the Construction of the N-Phenyl Amide Linkage
The formation of the N-phenyl amide linkage is the crucial step in the synthesis of this compound. This can be accomplished by reacting 4-propoxyaniline with a suitable derivative of succinic acid.
A common and effective method involves the direct reaction of 4-propoxyaniline with succinic anhydride. This reaction is typically carried out in a suitable solvent, such as acetic acid or an inert solvent like dichloromethane (B109758) or toluene, often with heating to drive the reaction to completion. The succinic anhydride ring is opened by the nucleophilic amine, directly forming the desired amide and carboxylic acid functionalities in a single step.
Alternatively, the carboxylic acid of succinic acid can be activated to facilitate the reaction with the less nucleophilic aromatic amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride. ucl.ac.uk The resulting succinyl chloride can then be reacted with 4-propoxyaniline, usually in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.
Modern coupling reagents used in peptide synthesis can also be employed for this transformation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the direct coupling of succinic acid and 4-propoxyaniline under mild conditions. ucl.ac.uk
Formation of the Butanoic Acid Chain
In the context of the primary synthetic route starting from succinic anhydride, the butanoic acid chain is inherently formed upon the nucleophilic ring-opening of the anhydride by 4-propoxyaniline. This reaction directly establishes the 4-oxo-4-aminobutanoic acid scaffold.
Industrially, butanoic acid itself can be prepared through the oxidation of butyraldehyde. byjus.com It can also be produced via fermentation of carbohydrates by certain bacteria. google.com While not directly employed in the final amidation step, these methods are fundamental to the synthesis of the butanoic acid precursor if succinic anhydride is not the chosen starting material.
Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound
The synthesis of amides is an area of significant focus for the application of green chemistry principles due to the large volume of these compounds produced and the often-wasteful nature of traditional synthetic methods. ucl.ac.ukwhiterose.ac.uk Key considerations for a greener synthesis of this compound include atom economy, the use of less hazardous solvents, and the development of catalytic methods. ucl.ac.uk
The direct reaction of succinic anhydride with 4-propoxyaniline is an example of a highly atom-economical reaction, as all atoms of the reactants are incorporated into the final product. To further enhance the green credentials of this synthesis, the use of hazardous solvents like DMF and CH₂Cl₂ should be minimized or replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. ucl.ac.uk
Catalytic direct amidation reactions are a significant area of research in green chemistry. acs.org These methods avoid the use of stoichiometric activating agents, which generate significant waste. ucl.ac.uk Boronic acid catalysts, for instance, have been shown to be effective for the direct amidation of carboxylic acids and amines. organic-chemistry.org Biocatalytic methods, employing enzymes in either aqueous or low-water systems, also represent a promising green alternative for amide bond formation. rsc.org
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Direct reaction of succinic anhydride and 4-propoxyaniline has 100% atom economy. |
| Use of Safer Solvents | Replacing traditional solvents like DMF and CH₂Cl₂ with greener alternatives. ucl.ac.uk |
| Catalysis | Employing catalytic methods like boronic acid catalysis to avoid stoichiometric waste. organic-chemistry.org |
| Use of Renewable Feedstocks | Potentially using bio-derived succinic acid. |
Optimization of Reaction Conditions and Yield Enhancement for this compound Production
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. researchgate.net For the synthesis of this compound from succinic anhydride and 4-propoxyaniline, several parameters can be adjusted.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While aprotic polar solvents like DMF are common, exploring greener alternatives is preferable. The reaction can sometimes be run neat (without solvent), which can be a more sustainable option.
Temperature: The reaction is often heated to increase the rate. The optimal temperature will depend on the solvent and the reactivity of the starting materials. A systematic study of the temperature profile can identify the point at which the reaction proceeds efficiently without significant decomposition of reactants or products. researchgate.net
Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion. However, this can also lead to purification challenges. Optimizing the stoichiometry to be as close to 1:1 as possible is ideal for atom economy and ease of workup. researchgate.net
Catalyst: If a catalytic method is employed, the catalyst loading, type of catalyst, and presence of any co-catalysts or additives will need to be carefully optimized.
A design of experiments (DoE) approach can be systematically used to explore the effects of multiple variables simultaneously and identify the optimal reaction conditions for yield enhancement.
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Affects solubility, reaction rate, and workup. | Screen a range of solvents, including green options. |
| Temperature | Influences reaction rate and potential side reactions. researchgate.net | Conduct the reaction at various temperatures to find the optimum. |
| Reactant Ratio | Can drive the reaction to completion but may complicate purification. | Vary the molar ratio of reactants to maximize conversion of the limiting reagent. |
| Reaction Time | Insufficient time leads to incomplete reaction; excessive time can lead to byproduct formation. | Monitor the reaction progress over time to determine the optimal duration. |
Chemical Reactivity and Derivatization of 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
Electrophilic and Nucleophilic Substitution Reactions of the Butanoic Acid Moiety
The butanoic acid portion of the molecule presents two primary sites for reactivity: the carboxylic acid group and the methylene (B1212753) carbons adjacent to the carbonyl and carboxyl groups.
The carboxylic acid can undergo nucleophilic acyl substitution , a class of reactions where the hydroxyl group is replaced by another nucleophile. byjus.commasterorganicchemistry.comlibretexts.org This typically requires activation of the carbonyl group to enhance its electrophilicity. Common transformations include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.
Amide formation: Treatment with amines, often facilitated by coupling agents, leads to the formation of amides.
Acid chloride formation: Reagents like thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be readily converted to other derivatives. uomustansiriyah.edu.iq
The methylene groups (α and β to the amide carbonyl) are susceptible to electrophilic substitution via enolate formation under basic conditions. The α-protons are particularly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Deprotonation can generate an enolate that can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.
Reactions Involving the Propoxyphenylamino Substituent and Its Aromatic Ring
The 4-propoxyphenylamino group significantly influences the reactivity of the aromatic ring. The propoxy and the amino groups are both electron-donating and ortho-, para-directing, thus activating the aromatic ring towards electrophilic aromatic substitution . researchgate.net The positions ortho to the propoxy group (and meta to the amino group) and ortho to the amino group (and meta to the propoxy group) are the most likely sites for substitution. Potential electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) onto the aromatic ring using appropriate reagents.
Nitration: Reaction with a mixture of nitric and sulfuric acid to introduce a nitro group.
Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although the presence of the activating amino group can sometimes lead to side reactions or catalyst deactivation.
The lone pair of electrons on the nitrogen atom of the amide can also participate in reactions, though its nucleophilicity is reduced due to delocalization into the adjacent carbonyl group.
Functional Group Transformations and Modifications of 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid
Beyond the reactions at specific moieties, several functional group transformations can be performed on the entire molecule. solubilityofthings.comorganic-chemistry.orgimperial.ac.uk These modifications can alter the compound's physical and biological properties.
Reduction of the Ketone: The ketone carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride.
Reduction of the Carboxylic Acid: More powerful reducing agents, such as lithium aluminum hydride, can reduce the carboxylic acid to a primary alcohol.
Reduction of the Amide: Under harsh conditions, the amide can be reduced to an amine.
Cyclization Reactions: The presence of both a carboxylic acid and an amide allows for potential intramolecular cyclization reactions to form heterocyclic structures, such as succinimide (B58015) derivatives, under dehydrating conditions. researchgate.netmdpi.comresearchgate.net
These transformations are summarized in the table below:
| Functional Group | Reagent/Condition | Product Functional Group |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Coupling Agent | Amide |
| Ketone | Sodium Borohydride | Secondary Alcohol |
| Carboxylic Acid | Lithium Aluminum Hydride | Primary Alcohol |
| Amide | Strong Reducing Agent | Amine |
| Carboxylic Acid & Amide | Dehydrating Agent | Succinimide |
Synthesis and Characterization of Novel Analogues for Mechanistic and Structure-Activity Relationship (SAR) Studies
The synthesis of novel analogues of this compound is crucial for understanding its mechanism of action and for developing structure-activity relationships (SAR). nih.govnih.govfrontiersin.org By systematically modifying different parts of the molecule, researchers can probe the importance of each structural feature for its biological activity.
The general synthetic route to this class of compounds involves the reaction of succinic anhydride (B1165640) with a substituted aniline (B41778), in this case, 4-propoxyaniline (B1293681). chemicalbook.com This reaction opens the anhydride ring to form the corresponding succinamic acid derivative.
Table of Potential Analogues and their Synthetic Rationale:
| Modification Site | Rationale for SAR Studies | Potential Synthetic Approach |
| Propoxy Group | Investigate the effect of chain length and steric bulk on activity. | Use of different 4-alkoxyanilines in the initial synthesis. |
| Aromatic Ring Substituents | Probe the electronic and steric requirements for binding. | Introduction of various substituents on the aniline ring prior to reaction with succinic anhydride. |
| Butanoic Acid Chain | Determine the optimal linker length and rigidity. | Use of different dicarboxylic acid anhydrides (e.g., glutaric anhydride) or modification of the butanoic acid chain post-synthesis. |
| Amide and Carboxylic Acid | Evaluate the importance of these functional groups for target interaction. | Conversion of the carboxylic acid to esters or amides; reduction of the amide or ketone. |
Characterization of these novel analogues would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.
Reaction Kinetics and Mechanistic Studies of this compound Transformations
For instance, the oxidation of 4-oxo-4-phenyl butanoic acid has been shown to be first order with respect to the substrate, the oxidant, and H+ ions. orientjchem.org The proposed mechanism involves the enolisation of the oxo-acid as a key step. orientjchem.org It is plausible that transformations involving the butanoic acid moiety of this compound would follow similar mechanistic pathways.
Hypothetical Mechanistic Pathway for a Transformation:
For a reaction like the acid-catalyzed esterification, the mechanism would likely follow a standard nucleophilic acyl substitution pathway:
Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.
Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of water as a leaving group and deprotonation of the carbonyl oxygen to regenerate the catalyst and form the ester product.
Further kinetic and mechanistic studies would be necessary to fully elucidate the reaction pathways and transition states for the various transformations of this compound. Such studies could involve varying reactant concentrations, temperature, and solvent polarity, as well as computational modeling.
Advanced Structural Elucidation and Conformational Analysis of 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
High-resolution NMR spectroscopy is a cornerstone for determining the precise chemical structure of organic molecules in solution. For 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid, ¹H and ¹³C NMR would provide definitive evidence for its constitution by identifying the chemical environment of each proton and carbon atom.
While direct experimental data for this specific compound is not publicly available, a detailed prediction of its NMR spectra can be made based on data from closely related analogs, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid. mdpi.com The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature distinct signals for the propoxy group, the aromatic protons, the methylene (B1212753) groups of the butanoic acid chain, and the amide and carboxylic acid protons. The aromatic protons of the 4-substituted ring are expected to appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The methylene protons (positions 2 and 3 of the butanoic acid chain) would likely appear as triplets due to coupling with their neighbors.
Dynamic NMR studies could be employed to investigate the rotational barrier around the amide C-N bond. At lower temperatures, the rotation might be slow enough on the NMR timescale to cause broadening or splitting of signals for the aromatic protons, providing insight into the molecule's conformational dynamics in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~174.0 |
| Amide (-NH-) | ~10.0 (s) | N/A |
| Aromatic C-H (ortho to -NH) | ~7.5 (d) | ~121.0 |
| Aromatic C-H (ortho to -OPr) | ~6.9 (d) | ~115.0 |
| Methylene (-CH₂-COOH) | ~2.4 (t) | ~31.0 |
| Methylene (-CH₂-C=O) | ~2.6 (t) | ~29.0 |
| Propoxy (-O-CH₂-) | ~3.9 (t) | ~69.0 |
| Propoxy (-CH₂-CH₃) | ~1.7 (sextet) | ~22.0 |
| Propoxy (-CH₃) | ~0.9 (t) | ~10.5 |
| Aromatic C-NH | N/A | ~132.0 |
| Aromatic C-O | N/A | ~155.0 |
| Amide Carbonyl (C=O) | N/A | ~172.0 |
Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual values may vary.
Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals
Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com Although a crystal structure for the title compound has not been reported, analysis of similar structures, like 4-[(4-chlorophenyl)carbamoyl]butanoic acid and various polymorphs of 4-oxo-4-phenylbutanoic acid, provides a strong basis for predicting its solid-state conformation and packing. mdpi.comresearchgate.net
Co-crystallization with other molecules, particularly those with complementary hydrogen bonding sites, could lead to novel solid forms with different physical properties. The study of such co-crystals would be valuable for understanding and engineering the solid-state properties of the compound.
Table 2: Representative Crystallographic Data from an Analogous Compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.2349(19) |
| b (Å) | 4.8027(5) |
| c (Å) | 9.7993(7) |
| β (°) | 96.863(7) |
| V (ų) | 1132.40(17) |
| Z | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing intermolecular interactions like hydrogen bonding. nih.gov The spectrum of this compound would be characterized by distinct vibrational modes corresponding to its constituent parts.
The most prominent bands would include the N-H stretching vibration of the amide group, typically around 3300 cm⁻¹, and a broad O-H stretching band from the carboxylic acid group, often centered around 3000 cm⁻¹. mdpi.comresearchgate.net The positions and shapes of these bands are highly sensitive to hydrogen bonding; stronger bonding typically causes a shift to lower wavenumbers and significant broadening. ijert.org The carbonyl (C=O) stretching region would show two distinct bands: one for the amide carbonyl (Amide I band) around 1660-1690 cm⁻¹ and another for the carboxylic acid carbonyl around 1700 cm⁻¹. mdpi.com The exact positions would depend on the extent of hydrogen bonding in the solid state. Other characteristic bands would include C-O stretching for the ether and carboxylic acid groups, and aromatic C=C stretching vibrations.
Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar bonds and the aromatic ring system. thermofisher.com
Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 3200-2500 (broad) |
| Amide | N-H stretch (H-bonded) | ~3300 |
| Aliphatic C-H | C-H stretch | 2960-2850 |
| Carboxylic Acid | C=O stretch | ~1700 |
| Amide | C=O stretch (Amide I) | ~1680 |
| Amide | N-H bend (Amide II) | ~1550 |
| Aromatic Ring | C=C stretch | 1600, 1500 |
Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 251.27 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 251.
The fragmentation would likely proceed through several characteristic pathways common to amides and carboxylic acids. miamioh.edu
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the butanoic acid chain, leading to the formation of a 4-propoxyanilinium radical cation or related fragments.
Amide Bond Cleavage: Scission of the C-N amide bond is a common pathway.
McLafferty Rearrangement: The butanoic acid moiety can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage to produce a neutral alkene and a characteristic fragment ion at m/z 60. docbrown.info
Loss of Propoxy Group: Cleavage of the ether bond could lead to the loss of a propoxy radical.
Isotopic labeling, for instance by synthesizing the molecule with ¹³C or ¹⁵N, could be used to definitively confirm these proposed fragmentation pathways. By observing the mass shifts in the resulting fragments, the exact origin of each fragment ion can be traced. rsc.org
Conformational Dynamics and Molecular Flexibility Analysis using Spectroscopic Methods
The structure of this compound possesses several rotatable single bonds, which impart significant conformational flexibility. These include the C-N amide bond, the C-C bonds within the butanoic acid chain, and the C-O ether linkage. While X-ray diffraction reveals the preferred conformation in the rigid solid state, the molecule can explore a wide range of conformations in solution.
Spectroscopic methods can provide insights into these dynamics. As mentioned, variable-temperature NMR (VT-NMR) is a powerful technique for studying processes like bond rotation that occur on the millisecond timescale. By analyzing changes in the NMR lineshape as a function of temperature, the energy barrier for rotation around the amide bond could be quantified.
Furthermore, computational methods, such as Density Functional Theory (DFT), can be used in conjunction with spectroscopic data to model the potential energy surface of the molecule. biointerfaceresearch.com These calculations can identify low-energy conformers and the transition states that separate them, providing a theoretical framework for understanding the molecule's flexibility and its preferred shapes in different environments.
Computational and Theoretical Investigations of 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
Quantum Mechanical Studies of Electronic Structure and Reactivity Descriptors (e.g., Fukui Functions, MEP)
Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods such as Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to determine the electronic structure, which in turn governs the molecule's reactivity.
Reactivity descriptors derived from these calculations, such as Fukui functions and the Molecular Electrostatic Potential (MEP), offer insights into the regioselectivity of chemical reactions. Fukui functions help in identifying the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions.
Despite the utility of these methods, specific quantum mechanical studies detailing the electronic structure, Fukui functions, or Molecular Electrostatic Potential for 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid are not extensively available in the reviewed scientific literature.
Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Validation
Density Functional Theory (DFT) has become a standard tool in computational chemistry for the prediction of various spectroscopic properties. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of a molecule. Similarly, by employing Time-Dependent DFT (TD-DFT), the electronic transitions can be calculated to predict the Ultraviolet-Visible (UV-Vis) spectrum. Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts.
These theoretical predictions are invaluable for validating experimental spectroscopic data, aiding in the structural elucidation of the compound. However, detailed studies presenting DFT-based spectroscopic predictions and their validation for this compound have not been found in the surveyed literature.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide critical insights into its behavior in a solution phase, such as water or other solvents. These simulations can reveal information about the conformational flexibility of the molecule, its solvation properties, and the nature of its intermolecular interactions with solvent molecules and other solutes. Understanding these dynamics is essential for predicting properties like solubility and bioavailability.
A review of the current scientific literature did not yield specific studies that have employed molecular dynamics simulations to investigate the solution-phase behavior and intermolecular interactions of this compound.
Ligand-Protein Docking Studies for Predicted Molecular Target Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action of a compound. By docking this compound into the binding sites of various proteins, researchers could predict its potential to modulate the activity of these proteins. The results of such studies are often presented in terms of a scoring function, which estimates the binding affinity.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Predictions of Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of a molecule (known as molecular descriptors) with its physicochemical properties. nih.govresearchgate.netspringernature.com These models, once developed and validated, can be used to predict the properties of new or untested compounds. nih.govresearchgate.netspringernature.com For this compound, QSPR models could theoretically predict a wide range of behaviors, including its boiling point, solubility, and partitioning behavior, which are important for its handling and biological fate. researchgate.net
The development of a robust QSPR model involves several key steps: the compilation and curation of a dataset, the calculation of a wide array of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.govspringernature.com
However, a thorough search of the scientific literature did not reveal any specific QSPR models developed for or applied to the theoretical prediction of the chemical behavior of this compound.
Mechanistic Biological Studies and Molecular Target Interactions of 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid in Vitro/pre Clinical Focus
In Vitro Enzyme Inhibition Kinetics and Mechanism of Action Studies
No studies detailing the in vitro enzyme inhibition kinetics or the specific mechanism of action for 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid were found. Research investigating its potential as an enzyme inhibitor, including determination of parameters such as IC₅₀, Kᵢ values, and the mode of inhibition (e.g., competitive, non-competitive), is not available in the public domain.
Receptor Binding Profiling and Ligand-Target Interaction Analysis
There is no available data from receptor binding profiling assays for this compound. Information regarding its affinity for specific biological receptors, elucidation of its binding sites, or detailed analysis of its ligand-target interactions is currently absent from scientific literature.
Cellular Pathway Modulation in Model Systems (e.g., protein expression, signal transduction)
Investigations into how this compound may modulate cellular pathways in model systems have not been reported. There are no findings on its effects on protein expression levels or its ability to interfere with or activate specific signal transduction cascades.
Investigation of Metabolic Transformations in Isolated Microsomes or Cellular Systems
The metabolic fate of this compound has not been characterized. Studies using isolated liver microsomes or other cellular systems to identify potential metabolites and metabolic pathways (e.g., oxidation, conjugation) are not present in the available literature.
Molecular Basis of Observed Biological Activities (e.g., anti-inflammatory mechanisms)
As there are no primary reports on the significant biological activities of this compound, the molecular basis for any such activities, including potential anti-inflammatory mechanisms, remains unknown.
Target Identification and Validation Methodologies for this compound
Methodologies for the identification and validation of specific molecular targets for this compound have not been described. There is no information from studies such as affinity chromatography, proteomics, or genetic methods to elucidate its biological targets.
Structure-Activity Relationship (SAR) Studies on Analogs for Mechanistic Insights
While SAR studies exist for various other classes of butanoic acid derivatives, no such studies focusing on analogs of this compound to provide mechanistic insights could be located. The systematic modification of its chemical structure to determine the influence on biological activity has not been documented.
Advanced Analytical Methodologies for Research on 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid due to the compound's polarity and thermal lability. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. unirioja.es The presence of both a carboxylic acid and an amide group, along with an aromatic ring, allows for effective separation on nonpolar stationary phases, such as C18 columns.
For quantitative analysis, a UV detector is commonly employed, leveraging the chromophoric nature of the 4-propoxyphenyl group. nih.gov The development of a robust HPLC method involves optimizing the mobile phase composition (typically a mixture of an aqueous buffer like phosphate (B84403) or formate (B1220265) and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and column temperature to achieve optimal separation from impurities and starting materials. mdpi.com For samples where the concentration of the analyte is very low, or for compounds lacking a strong chromophore, pre-column derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity. researchgate.netmdpi.com
Gas Chromatography (GC) is less straightforward for the direct analysis of this compound due to its low volatility and potential for thermal degradation. Therefore, derivatization is a mandatory step to convert the non-volatile carboxylic acid and amide groups into more volatile and thermally stable esters and silyl (B83357) ethers, for instance. jfda-online.com Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents like propyl chloroformate. nih.govresearchgate.net Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column and quantified using a Flame Ionization Detector (FID).
The validation of these chromatographic methods is critical to ensure reliable and reproducible results in research settings. nih.govresearchgate.net Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netresearchgate.net
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (R²) | > 0.999 | Indicates a strong correlation between detector response and concentration over a defined range. |
| Range | 1 - 200 µg/mL | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Measures the closeness of the experimental value to the true value, assessed by spike/recovery experiments. |
| Precision (% RSD) | < 2.0% | Expresses the closeness of agreement between a series of measurements (Relative Standard Deviation). |
| LOD | ~0.1 µg/mL | The lowest concentration of analyte that can be reliably detected. |
| LOQ | ~0.3 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
Hyphenated Techniques (LC-MS, GC-MS/MS) for Trace Analysis and Metabolite Identification in Research Models
Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for trace analysis and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this compound. It combines the robust separation capabilities of HPLC with the high sensitivity and selectivity of MS, often eliminating the need for derivatization. Electrospray ionization (ESI) is a common interface, capable of generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, enabling the determination of its elemental composition. Tandem mass spectrometry (MS/MS) aids in structural confirmation by fragmenting the parent ion and analyzing the resulting product ions. This is invaluable for identifying metabolites in complex biological matrices, where the parent compound may undergo transformations such as hydroxylation, glucuronidation, or cleavage of the propoxy group. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity for volatile compounds. After derivatization, the analyte can be detected at very low concentrations. mdpi.com The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes significantly reduces matrix interference and enhances the signal-to-noise ratio, making it ideal for trace quantification in complex research samples. researchgate.netresearchgate.net The mass spectra generated provide a molecular fingerprint that can be used for definitive identification by comparison to spectral libraries.
| Compound | Formula | Exact Mass | Predicted [M+H]⁺ Ion | Predicted [M-H]⁻ Ion | Potential MS/MS Fragments of [M+H]⁺ |
|---|---|---|---|---|---|
| Parent Compound | C₁₃H₁₇NO₄ | 251.1158 | 252.1230 | 250.1085 | Loss of H₂O, loss of butanoic acid moiety, propoxyphenyl cation |
| Hydroxylated Metabolite | C₁₃H₁₇NO₅ | 267.1107 | 268.1179 | 266.1034 | Similar fragmentation with a +16 Da shift on the aromatic ring fragments |
Capillary Electrophoresis and Microfluidic Systems for Separation and Detection
Capillary Electrophoresis (CE) offers an alternative separation mechanism to chromatography, based on the differential migration of charged species in an electric field. Given that this compound possesses a carboxylic acid group, it will be negatively charged at neutral or basic pH, making it an excellent candidate for CE analysis. elsevierpure.com CE provides advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov Capillary Zone Electrophoresis (CZE) is the most common mode used for this type of analysis. Detection is often performed using UV-Vis spectrophotometry, although coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and structural information. researchgate.net
Microfluidic systems, or "lab-on-a-chip" technologies, integrate analytical functions like sample injection, separation, and detection onto a single microchip. These systems can perform electrophoretic or chromatographic separations with extremely high speed and low reagent consumption, making them suitable for high-throughput screening applications in research.
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Separation Principle | Charge-to-size ratio in an electric field | Partitioning between mobile and stationary phases |
| Efficiency (Plates/meter) | Very High (100,000 - 1,000,000) | High (20,000 - 100,000) |
| Sample Volume | Very Low (nL range) | Low (µL range) |
| Solvent Consumption | Minimal | Moderate |
| Analysis Time | Fast (typically < 15 min) | Moderate (typically 10 - 45 min) |
| Robustness | Moderate; sensitive to buffer composition | High; very robust and widely used |
Spectrophotometric and Electrochemical Methods for Quantitative Analysis in Research Settings
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple and rapid approach for the quantitative analysis of this compound in research settings, provided the sample matrix is not complex. The substituted phenyl ring in the molecule exhibits characteristic UV absorbance. A quantitative assay can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with pure standards. However, this method may lack the specificity of chromatographic techniques, as other UV-absorbing compounds in the sample can cause interference.
Electrochemical methods can also be developed for quantification. The phenylamino (B1219803) moiety of the molecule is susceptible to oxidation. Techniques such as cyclic voltammetry could be used to study the redox behavior of the compound, while more sensitive techniques like differential pulse voltammetry or amperometry could be employed for quantitative analysis. These methods can offer high sensitivity and are often less expensive than chromatographic techniques, but they require careful electrode maintenance and can be susceptible to matrix effects.
| Method | Parameter | Predicted Characteristic | Comment |
|---|---|---|---|
| UV-Vis Spectrophotometry | λmax | ~240-250 nm | Typical absorbance for a substituted aniline (B41778) derivative in a neutral solvent. |
| Molar Absorptivity (ε) | ~10,000 - 15,000 L mol⁻¹ cm⁻¹ | Provides moderate sensitivity for UV detection. | |
| Cyclic Voltammetry | Oxidation Potential | Irreversible oxidation peak | The amino group attached to the aromatic ring is electrochemically active. |
Application of NMR for In Situ Reaction Monitoring and Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. ¹H and ¹³C NMR spectra are essential for unambiguous structural confirmation and are a primary method for assessing purity. mdpi.commdpi.com The purity can be determined by integrating the signals corresponding to the compound against those of a certified internal standard of known concentration (quantitative NMR or qNMR). Signals from impurities, if present, can also be identified and quantified.
A significant application of NMR in a research setting is for in situ reaction monitoring. cardiff.ac.uk By acquiring NMR spectra at regular intervals directly from the reaction mixture, researchers can track the consumption of reactants (e.g., 4-propoxyaniline (B1293681) and succinic anhydride) and the formation of the product in real-time. This provides valuable kinetic data and insights into the reaction mechanism without the need for sample workup, helping to optimize reaction conditions such as temperature, catalyst loading, and reaction time.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Protons | -COOH | ~12.0 (s, 1H) | ~174.0 |
| -NH- | ~10.0 (s, 1H) | - | |
| Aromatic (ortho to NH) | ~7.5 (d, 2H) | ~121.0 | |
| Aromatic (ortho to OCH₂) | ~6.9 (d, 2H) | ~115.0 | |
| Aliphatic (-CH₂CH₂-) | ~2.5-2.6 (m, 4H) | ~29.0, ~31.0 | |
| Carbons | C=O (amide) | - | ~171.0 |
| Aromatic (C-NH) | - | ~132.0 | |
| Aromatic (C-O) | - | ~155.0 |
Academic Applications and Future Research Directions for 4 Oxo 4 4 Propoxyphenyl Amino Butanoic Acid
Utility as a Precursor or Intermediate in Complex Organic Synthesis
The molecular architecture of 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid makes it a valuable starting material or intermediate in multi-step organic synthesis. The carboxylic acid and the secondary amide functionalities are reactive sites that can be readily modified.
The synthesis of related structures often involves straightforward and well-established chemical reactions. For instance, the preparation of similar compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid can be achieved through a Friedel–Crafts reaction between a substituted benzene (B151609) (like toluene) and succinic anhydride (B1165640). wikipedia.org A parallel approach could presumably be used for the target compound, starting from propoxybenzene (B152792) and succinic anhydride. Another related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, is prepared from the reaction of 4-chloroaniline (B138754) and glutaric anhydride, highlighting the reactivity of anhydrides with anilines to form such structures. mdpi.com
Furthermore, compounds with the N-(4-oxo-butanoic acid) core are recognized as key intermediates in the synthesis of pharmacologically active molecules, such as Angiotensin-Converting Enzyme (ACE) inhibitors. google.com This suggests that this compound could serve as a foundational building block for creating more complex and potentially bioactive molecules. Its structure allows for elongation or modification at the carboxylic acid terminus, cyclization reactions involving both the acid and amide groups, or further substitution on the aromatic ring.
Role as a Biochemical Probe for Mechanistic Investigations
While direct biological activity data for this compound is not extensively documented, its structural motifs are present in compounds with known biological functions. This similarity suggests its potential use as a biochemical probe to investigate biological pathways and mechanisms.
For example, a series of more complex 4-oxo-4-(...indolin-1-yl)butanoic acid derivatives have been identified as potent and selective S1P1 receptor agonists, which are relevant in the treatment of autoimmune diseases. nih.govresearchgate.net These molecules also feature a butanoic acid moiety linked to an aromatic system. The carboxylic acid "headgroup" is often crucial for interaction with receptor binding pockets. researchgate.net By analogy, this compound could be used as a starting point or a control compound in screening assays to probe the structural requirements for binding to S1P1 or related receptors. Its relative simplicity would help researchers elucidate the specific contributions of the propoxy-phenyl group to binding affinity and selectivity.
Development of Novel Research Tools Based on the Compound
Building upon its potential as a biochemical probe, this compound can be chemically modified to create sophisticated research tools. The terminal carboxylic acid provides a convenient attachment point for various reporter tags without significantly altering the core structure that may be responsible for a biological interaction.
One can envision the synthesis of derivatives such as:
Fluorescent Probes: By coupling a fluorophore (e.g., fluorescein, rhodamine) to the carboxylic acid, the compound could be used to visualize the localization of its target protein in cells via fluorescence microscopy.
Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the use of the compound in pull-down assays to identify and isolate its binding partners from complex biological samples.
Affinity Chromatography Ligands: Immobilizing the compound onto a solid support (e.g., agarose (B213101) beads) via its carboxylic acid would create an affinity matrix for purifying its target protein from a cell lysate.
This strategy is analogous to the use of compounds like 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid, which serves as a versatile "handle" in the solid-phase synthesis of peptides and other complex molecules, demonstrating how butyric acid derivatives are foundational in creating advanced research tools. mdpi.com
Exploration of Solid-State Forms and Polymorphism for Academic Study
The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant area of academic and industrial research. cas.cz this compound possesses key functional groups—a carboxylic acid dimer motif, an amide linkage, and an aromatic ring—that are capable of forming strong and specific intermolecular interactions, making it an excellent candidate for polymorphism studies.
The presence of both hydrogen bond donors (amide N-H, carboxylic O-H) and acceptors (amide C=O, carboxylic C=O, ether oxygen) creates a high likelihood of forming diverse and stable crystal packing arrangements. Research on structurally related molecules provides a blueprint for such investigations:
The crystal structure of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid reveals the formation of "supramolecular tapes" held together by a combination of carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonds. mdpi.com
Studies on Tafamidis, a drug containing an amide and a carboxylic acid, have identified multiple polymorphic forms where molecules arrange into centrosymmetric dimers via strong O-H···O bonds, which then form infinite ribbons through weaker interactions. mdpi.com
Investigating this compound through techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermal analysis (DSC, TGA) could reveal novel polymorphic forms. Such academic studies would provide valuable insights into the principles of crystal engineering and the relationship between molecular structure and solid-state packing.
| Feature | Potential Solid-State Interaction | Relevance to Polymorphism Study |
| Carboxylic Acid | Forms strong O-H···O hydrogen-bonded dimers. | A robust and predictable synthon that often directs crystal packing. |
| Amide Group | Participates in N-H···O hydrogen bonding. | Can form chains or tapes, leading to different packing motifs. |
| Phenyl Ring | Can engage in π-π stacking. | Provides additional stabilizing interactions that can influence crystal form. |
| Propoxy Group | Flexible chain can adopt different conformations. | Can lead to conformational polymorphism, where molecules have the same connectivity but different shapes in the crystal lattice. |
Emerging Research Avenues in Materials Science or Supramolecular Chemistry
The same intermolecular forces that give rise to polymorphism can be harnessed to create novel materials with specific properties. The field of supramolecular chemistry focuses on designing systems where molecules self-assemble into larger, ordered structures. This compound is a promising candidate for the bottom-up design of such materials.
The directional and robust nature of the hydrogen bonds it can form could be exploited to create:
Organogels: In certain solvents, the molecules could self-assemble into long, entangled fibers, forming a three-dimensional network that immobilizes the solvent and creates a gel.
Liquid Crystals: The rigid phenylamide core combined with the flexible propoxy and butanoic acid chains is characteristic of molecules that can form liquid crystalline phases, which have applications in displays and sensors.
Functional Co-crystals: By co-crystallizing the compound with other molecules (co-formers), it may be possible to create new materials with tailored properties, such as altered solubility or unique electronic characteristics. The formation of supramolecular tapes in similar molecules is a prime example of the self-assembly that drives this field. mdpi.com
Prospective Areas for Interdisciplinary Academic Collaboration
The diverse potential of this compound makes it an ideal subject for interdisciplinary research collaborations.
Chemistry and Biology: Organic chemists could synthesize a library of derivatives, which could then be screened by biochemists and pharmacologists to identify new bioactive compounds and investigate their mechanisms of action.
Crystallography and Materials Science: Solid-state chemists and crystallographers could characterize the compound's polymorphic forms, while materials scientists could explore how these different forms influence bulk properties and investigate their potential in creating novel functional materials.
Computational and Experimental Chemistry: Computational chemists could model the compound's interactions with biological targets or predict its self-assembly behavior, providing guidance and rationale for experimental studies conducted by synthetic and physical chemists.
Such collaborations would accelerate the exploration of this compound's full potential, from fundamental chemical principles to innovative applications in medicine and materials science.
Conclusion
Summary of Key Academic Contributions and Discoveries Pertaining to 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid
A comprehensive review of existing academic literature reveals a notable scarcity of research focused specifically on this compound. As of the current body of scientific publications, there are no significant, dedicated studies that detail the synthesis, characterization, or potential applications of this particular compound. The scientific community has explored a wide range of related 4-oxo-butanoic acid derivatives, investigating their potential in various fields. For instance, certain derivatives have been studied as kynurenine-3-hydroxylase inhibitors for neurodegenerative diseases, while others have been synthesized for their analgesic and anti-inflammatory properties. However, the specific contributions and discoveries that can be directly attributed to this compound remain undocumented in peer-reviewed academic journals. This indicates that the compound is either novel in the context of academic research or has been synthesized but not extensively studied or reported.
Unresolved Academic Questions and Challenges in the Research of the Compound
The primary challenge in the academic study of this compound is its apparent novelty in scientific literature, which gives rise to a number of fundamental, unresolved questions. The lack of published data presents a significant hurdle for any researcher interested in this molecule. Key unresolved questions include:
Synthetic Pathways: What are the most efficient and scalable methods for the synthesis of this compound? While general methods for the synthesis of similar amide derivatives exist, such as the reaction of an amine with an anhydride (B1165640), the optimal conditions, yield, and purity for this specific compound have not been established.
Physicochemical Properties: The basic physical and chemical properties of this compound are not documented. This includes its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry), all of which are essential for its identification and characterization.
Chemical Reactivity and Stability: How does the combination of the propoxyphenylamino group and the butanoic acid moiety influence the compound's reactivity and stability under various conditions? Understanding its degradation pathways and compatibility with other chemical functional groups is crucial for any potential application.
Biological Activity: Does this compound exhibit any significant biological activity? The structural motifs present in the molecule could suggest potential interactions with biological targets, but this remains entirely speculative without experimental data.
Outlook on the Future Trajectory of Academic Research on this compound
The future academic research trajectory for this compound is poised for foundational exploration. The current absence of data presents a unique opportunity for novel research in several key areas.
Initially, research efforts will likely concentrate on the fundamental synthesis and characterization of the compound. This would involve developing and optimizing a reliable synthetic route and thoroughly documenting its physicochemical properties. The outcomes of such studies would provide the essential groundwork for all subsequent research.
Following its basic characterization, the exploration of its potential biological activities would be a logical next step. Given that structurally related compounds have shown promise in medicinal chemistry, screening this compound for various biological activities could be a fruitful avenue of investigation. The presence of both a hydrophobic propoxyphenyl group and a hydrophilic carboxylic acid suggests that the molecule may possess interesting pharmacological properties.
Furthermore, the compound could serve as a scaffold for the synthesis of a library of derivatives. By modifying the propoxy group or the butanoic acid chain, researchers could systematically investigate structure-activity relationships, potentially leading to the discovery of new compounds with enhanced or novel properties. The initial exploration of this seemingly unstudied molecule holds the potential to open up new areas of chemical and pharmacological research.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Oxo-4-((4-propoxyphenyl)amino)butanoic acid, and how can purity be ensured?
- Methodology : A multi-step synthesis is typically employed. Start with propoxyphenylamine and α-ketoglutaric acid derivatives. Activation of the ketone group via carbodiimides (e.g., EDC/HOBt) facilitates nucleophilic substitution with the amine. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures purity. Confirm intermediate structures using H/C NMR and IR spectroscopy .
- Critical Parameters : Reaction pH (7–9), temperature (25–40°C), and solvent polarity (DMF or THF) significantly affect yield. Monitor progress via TLC (Rf ~0.3–0.5) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- X-ray crystallography : Resolve crystal structure to confirm bond angles and hydrogen bonding (e.g., N–H···O interactions) .
- Mass spectrometry : ESI-MS (negative mode) for molecular ion [M–H]⁻ at m/z 292.3 (calc. 292.3).
- NMR : Key signals include δ 8.2 ppm (amide NH), δ 4.0 ppm (propoxy –OCH₂–), and δ 2.6 ppm (β-keto CH₂) .
Q. What are common derivatives of this compound, and how are they synthesized?
- Derivatization Strategies :
- Esterification : React with methanol/H₂SO₄ to form methyl esters for enhanced solubility .
- Amide formation : Couple with primary amines (e.g., benzylamine) via carbodiimide-mediated reactions .
- Reduction : Use NaBH₄ to reduce the ketone to a hydroxyl group, yielding 4-hydroxy analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., propoxy vs. methoxy substituents) influence biological activity?
- SAR Analysis : Compare with analogs like 4-Oxo-4-(4-methoxyphenylamino)butanoic acid. The propoxy group enhances lipophilicity (logP +0.5), improving membrane permeability. Assay cytotoxicity (MTT) and receptor binding (SPR) to quantify activity shifts .
- Contradiction Resolution : If conflicting bioactivity data arise (e.g., IC₅₀ variability), validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
Q. What experimental and computational methods resolve contradictions in enzyme inhibition data?
- Integrated Approach :
- Kinetic assays : Measure under varied pH/temperature to identify assay artifacts.
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2). Align results with experimental IC₅₀ to validate binding poses .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 3-benzoylpropionic acid derivatives) to identify conserved pharmacophores .
Q. How can metabolic stability and degradation pathways be studied for this compound?
- In vitro Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
